molecular formula C21H15N3O5 B5110069 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide

Cat. No.: B5110069
M. Wt: 389.4 g/mol
InChI Key: MGRCRXOSKHSCBC-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenol with an appropriate carboxylic acid derivative to form the benzoxazole core. This is followed by nitration and subsequent amidation reactions to introduce the nitrobenzamide moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization, chromatography, and distillation is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The nitro group plays a crucial role in its activity, often undergoing reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino)phenol
  • 2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino)phenol
  • 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino)phenol

Uniqueness

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities.

Properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5/c1-28-18-11-10-13(21-23-15-7-3-5-9-19(15)29-21)12-16(18)22-20(25)14-6-2-4-8-17(14)24(26)27/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRCRXOSKHSCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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